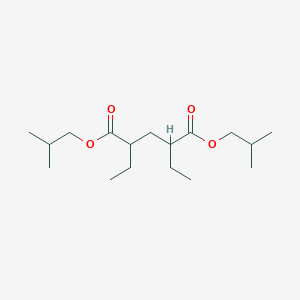
Bis(2-methylpropyl) 2,4-diethylpentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropyl) 2,4-diethylpentanedioate is an organic compound with the molecular formula C17H32O4. It is also known as diisobutyl 2,4-diethylglutarate. This compound is a diester derived from pentanedioic acid, where the esterifying groups are 2-methylpropyl groups. It is used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) 2,4-diethylpentanedioate typically involves the esterification of 2,4-diethylpentanedioic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor continuously, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to enhance the reaction rate and simplify the separation process.
化学反应分析
Types of Reactions
Bis(2-methylpropyl) 2,4-diethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2,4-diethylpentanedioic acid and 2-methylpropanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) under reflux conditions. Basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.
Transesterification: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in methanol or ethanol is used for transesterification reactions.
Major Products
Hydrolysis: 2,4-diethylpentanedioic acid and 2-methylpropanol.
Reduction: 2,4-diethylpentanediol and 2-methylpropanol.
Transesterification: New esters depending on the alcohol used in the reaction.
科学研究应用
Bis(2-methylpropyl) 2,4-diethylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ester groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze the hydrolysis of ester bonds.
Medicine: It may be explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
作用机制
The mechanism of action of bis(2-methylpropyl) 2,4-diethylpentanedioate largely depends on the specific application. In enzymatic hydrolysis, for example, the ester bonds are cleaved by esterases, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in its action are primarily related to its ester functional groups, which can undergo various chemical transformations.
相似化合物的比较
Similar Compounds
Diisobutyl adipate: Similar in structure but derived from adipic acid instead of pentanedioic acid.
Diisobutyl phthalate: Another diester but derived from phthalic acid.
Diisobutyl sebacate: Derived from sebacic acid, with longer carbon chains.
Uniqueness
Bis(2-methylpropyl) 2,4-diethylpentanedioate is unique due to the presence of ethyl groups on the pentanedioic acid backbone, which can influence its physical and chemical properties. This structural variation can affect its reactivity and the types of products formed in chemical reactions, making it distinct from other similar diesters.
属性
CAS 编号 |
499195-53-8 |
|---|---|
分子式 |
C17H32O4 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
bis(2-methylpropyl) 2,4-diethylpentanedioate |
InChI |
InChI=1S/C17H32O4/c1-7-14(16(18)20-10-12(3)4)9-15(8-2)17(19)21-11-13(5)6/h12-15H,7-11H2,1-6H3 |
InChI 键 |
UHVSIDIVTKIDTC-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(CC)C(=O)OCC(C)C)C(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


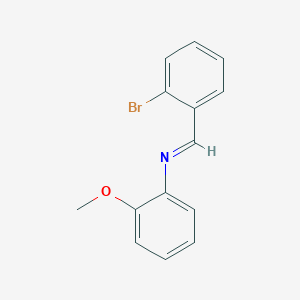
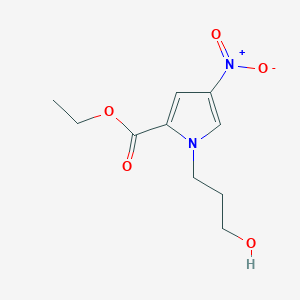
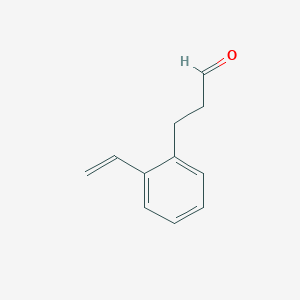
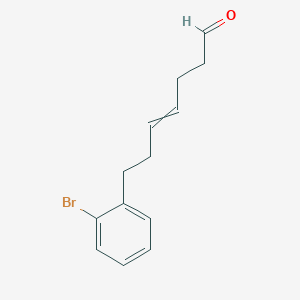
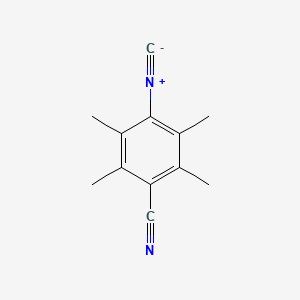
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
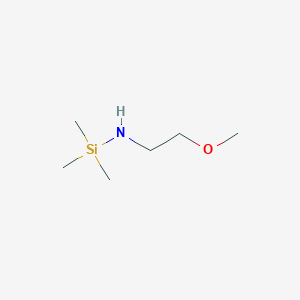

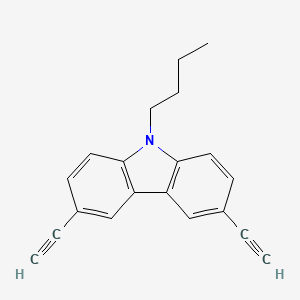
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
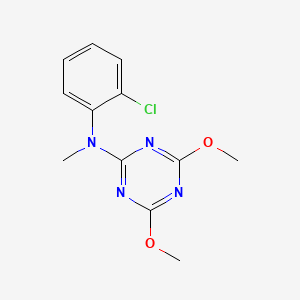
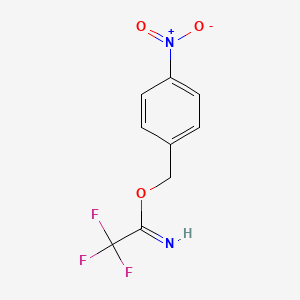
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
